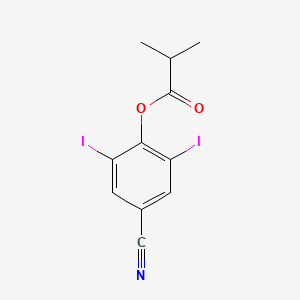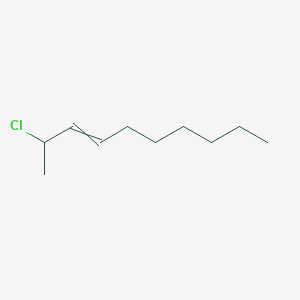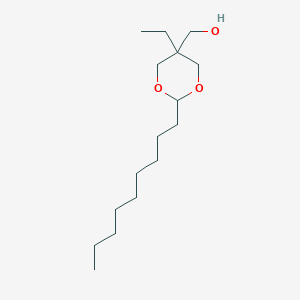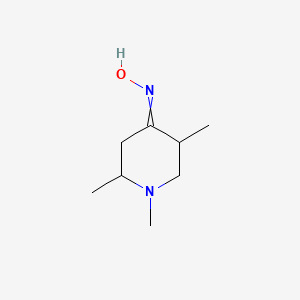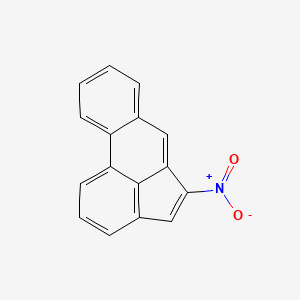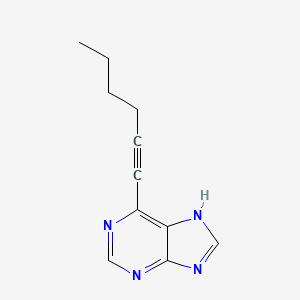
1H-Purine, 6-(1-hexynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Purine, 6-(1-hexynyl)- is a derivative of purine, a heterocyclic aromatic organic compound consisting of two fused rings, pyrimidine and imidazole . This compound is characterized by the presence of a hexynyl group at the 6th position of the purine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of 1H-Purine, 6-(1-hexynyl)- typically involves the alkylation of 6-substituted purines. One common method is the reaction of 6-chloropurine with 1-hexyne in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Purine, 6-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1H-Purine, 6-(1-hexynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential role in nucleotide metabolism and as a probe for enzyme activity.
Industry: It is used in the development of novel materials with unique electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1H-Purine, 6-(1-hexynyl)- involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s hexynyl group allows it to bind effectively to the active site of the enzyme, blocking its activity.
Comparación Con Compuestos Similares
1H-Purine, 6-(1-hexynyl)- can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive agent.
6-Thioguanine: Another anticancer agent with a similar mechanism of action.
Adenine: A fundamental component of nucleic acids with essential biological roles.
The uniqueness of 1H-Purine, 6-(1-hexynyl)- lies in its hexynyl group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives .
Propiedades
Número CAS |
108643-66-9 |
|---|---|
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
6-hex-1-ynyl-7H-purine |
InChI |
InChI=1S/C11H12N4/c1-2-3-4-5-6-9-10-11(14-7-12-9)15-8-13-10/h7-8H,2-4H2,1H3,(H,12,13,14,15) |
Clave InChI |
OWAAVPGQSYUJPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=C2C(=NC=N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
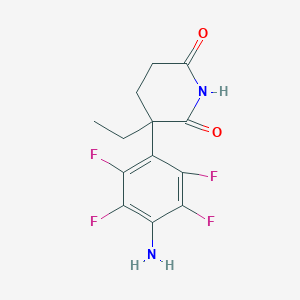
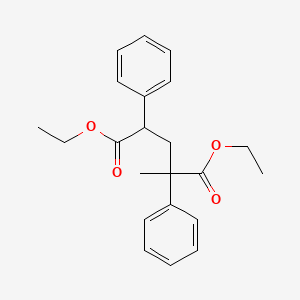
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)

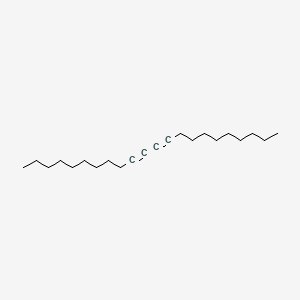
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
